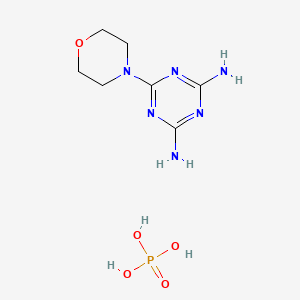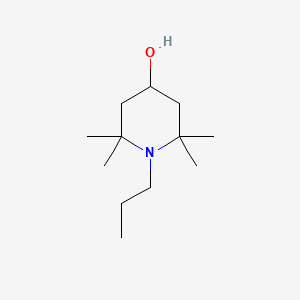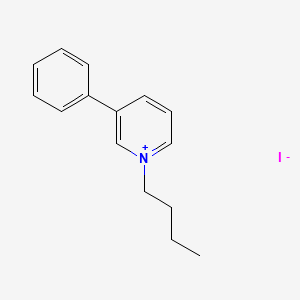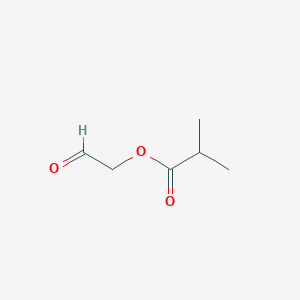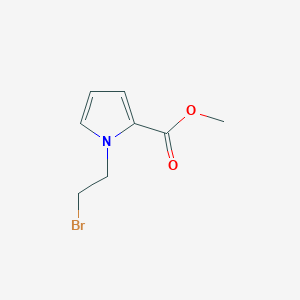
3,3'-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of 6-ethyl-3,4-dihydro-2H-1,3-benzoxazine with ethane-1,2-diol. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product. For instance, the mixture may be first reacted at 60°C for 10 minutes, followed by heating to 110°C for 8 hours. After the reaction is complete, the product is isolated by filtration and washing with solvents such as ethyl acetate and diethyl ether .
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved may include inhibition of inflammatory mediators and disruption of microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)bis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
Compared to similar compounds, 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) stands out due to its unique combination of thermal stability, mechanical strength, and resistance to chemicals. These properties make it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
114176-76-0 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
6-ethyl-3-[2-(6-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-5-7-21-19(11-17)13-23(15-25-21)9-10-24-14-20-12-18(4-2)6-8-22(20)26-16-24/h5-8,11-12H,3-4,9-10,13-16H2,1-2H3 |
InChI-Schlüssel |
FNQXBSIUIFUCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OCN(C2)CCN3CC4=C(C=CC(=C4)CC)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)

![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)

